Regioisomeric Reactivity Divergence: 4-Position vs 2-Position Bromine in Suzuki–Miyaura Coupling
The site-selectivity of Suzuki–Miyaura coupling reactions on heteroaryl halides is governed by the position of the halogen relative to the ring nitrogen. 4-Bromopyridines undergo oxidative addition with palladium catalysts at rates that differ substantially from 2-bromopyridines due to reduced steric hindrance at the 4-position and altered electron density distribution [1]. The 4-bromo substitution pattern of 4-bromo-3-(trifluoromethoxy)pyridine places the reactive halogen distal to the coordinating nitrogen, avoiding catalyst poisoning pathways that can attenuate reactivity in 2-bromo analogs such as 2-bromo-3-(trifluoromethoxy)pyridine (CAS 1206978-11-1) [2].
| Evidence Dimension | Relative oxidative addition reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 4-Bromo substitution pattern on pyridine ring; halogen distal to ring nitrogen |
| Comparator Or Baseline | 2-Bromo-3-(trifluoromethoxy)pyridine (CAS 1206978-11-1); halogen adjacent to ring nitrogen, increased steric hindrance and potential catalyst coordination interference |
| Quantified Difference | Qualitative difference: 4-position offers reduced steric hindrance and altered electronic activation compared to 2-position; specific kinetic data unavailable in public domain for this exact substitution pattern |
| Conditions | Suzuki–Miyaura cross-coupling conditions with palladium catalysts |
Why This Matters
Predictable and efficient cross-coupling reactivity at the 4-position enables reliable library synthesis with fewer failed reactions compared to 2-bromo analogs.
- [1] Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes. Chem. Sci. 2017, 8, 40-62. View Source
- [2] ChemSrc. 2-Bromo-3-(trifluoromethoxy)pyridine – CAS 1206978-11-1. Building Block Database Entry. View Source
